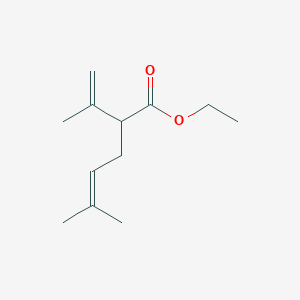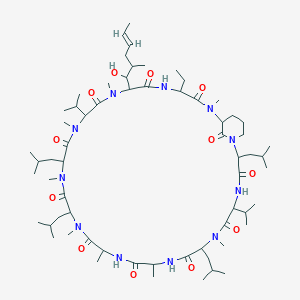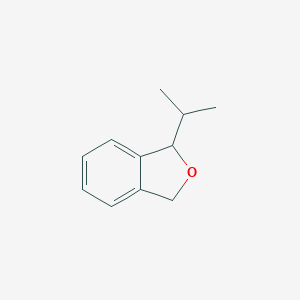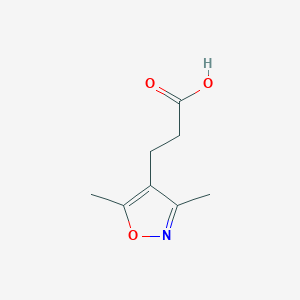
4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester
Übersicht
Beschreibung
4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester, also known as ethyl 2-isopropenyl-5-methyl-4-hexenoate, is a chemical compound with the molecular formula C12H20O2. It is a colorless to yellowish liquid with a fruity odor and is commonly used in the fragrance industry. However, this compound has also gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-mthis compound-4-hexenoate is not fully understood. However, studies have shown that this compound has a strong electrophilic character, which makes it a good candidate for various chemical reactions. It has also been shown to have a good reactivity towards nucleophiles, which makes it useful in various organic synthesis reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound 2-isopropenyl-5-mthis compound-4-hexenoate. However, studies have shown that this compound has low toxicity and is not harmful to human health when used in small quantities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-mthis compound-4-hexenoate in lab experiments is its high purity and good yield. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-mthis compound-4-hexenoate. One of the most promising areas of research is the development of new synthetic methods using this compound as a starting material. This could lead to the synthesis of new organic compounds with potential applications in various fields. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to new insights into its potential uses in medicine and other fields.
Conclusion
In conclusion, this compound 2-isopropenyl-5-mthis compound-4-hexenoate is a chemical compound with potential applications in various fields of scientific research. Its high purity, good yield, and low toxicity make it an attractive candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and other fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. This compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
CAS-Nummer |
1845-54-1 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-prop-1-en-2-ylhex-4-enoate |
InChI |
InChI=1S/C12H20O2/c1-6-14-12(13)11(10(4)5)8-7-9(2)3/h7,11H,4,6,8H2,1-3,5H3 |
InChI-Schlüssel |
LUVHLOBMSQKCFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C(C)C)C(=C)C |
Kanonische SMILES |
CCOC(=O)C(CC=C(C)C)C(=C)C |
Synonyme |
5-Methyl-2-(1-methylethenyl)-4-hexenoic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)








![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)

